Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate
Description
Properties
IUPAC Name |
quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-15-10-9-13(2)12-17(15)24(20,21)23-16-8-4-6-14-7-5-11-19-18(14)16/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFDFCDEZKXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with ethoxy-methylbenzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and chloro (-Cl) substituents (e.g., 448208-12-6, 61430-84-0) increase electrophilicity, favoring reactions such as nucleophilic substitution. However, they may reduce solubility in polar solvents .
Steric Effects :
- Substituents at the 2-position (e.g., ethoxy in the target compound) introduce steric hindrance, which could influence binding affinity in biological targets compared to para-substituted analogs like 4-chlorobenzenesulfonate .
The target compound’s lower halogen-free molecular weight may offer advantages in drug-likeness metrics .
Biological Activity
Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate, a compound derived from quinoline, has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline moiety, which is known for its ability to intercalate with DNA, potentially disrupting cellular processes. The benzenesulfonate group enhances solubility and facilitates interaction with biological membranes, while the ethoxy group influences reactivity and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes.
- DNA Intercalation : The quinoline structure allows for intercalation with DNA, which can lead to inhibition of DNA replication and transcription.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Its ability to target specific cancer cell lines makes it a candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
A comparison with similar compounds, such as 2-Methyl-8-quinolinol and 8-Hydroxyquinoline, reveals unique characteristics of this compound:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Enhanced solubility due to sulfonate group |
| 2-Methyl-8-quinolinol | Moderate | High | Stronger DNA binding affinity |
| 8-Hydroxyquinoline | Low | High | Known for chelation properties |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
Another study focused on the compound's effects on breast cancer cell lines. Treatment with varying concentrations resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. The study concluded that the compound could be developed into a therapeutic agent for breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate, and what are the critical reaction parameters?
- Methodology : Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Chlorination/Sulfonation : Introduction of the sulfonate group via reaction with sulfonic acid derivatives under acidic conditions (e.g., H₂SO₄) .
- Ethoxy/Methyl Substitution : Alkylation or nucleophilic substitution to install the 2-ethoxy and 5-methyl groups on the benzene ring.
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical Parameters : Temperature control (e.g., 60–80°C for sulfonation), solvent selection (e.g., dichloromethane for alkylation), and stoichiometric ratios of reagents to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., quinoline protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identification of sulfonate (S=O stretching at ~1350–1200 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. What preliminary biological screenings have been conducted on this compound, and what models were used?
- Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values reported) .
- Cytotoxicity Studies : MTT assays on human cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values, with comparisons to structurally similar quinoline derivatives .
Q. What safety precautions are advised when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial enzymes (e.g., DNA gyrase) .
- DFT Calculations : Optimization of molecular geometry and electrostatic potential maps to elucidate nucleophilic/electrophilic sites .
- MD Simulations : Stability analysis of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
- Structural Confirmation : Re-evaluate compound purity via HPLC and HRMS to rule out degradation .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis, and how can they be mitigated?
- Byproduct Formation : Competing sulfonation at alternative positions; mitigated by slow reagent addition and temperature modulation .
- Solvent Recovery : Use of green solvents (e.g., ethanol/water mixtures) to improve sustainability .
- Catalyst Efficiency : Screening transition-metal catalysts (e.g., Pd/C) to enhance coupling reaction yields .
Q. How do structural modifications (e.g., substituent variation) influence the pharmacological profile of this compound?
- Methyl vs. Ethyl Groups : Increased lipophilicity (log P) from methyl substitution enhances membrane permeability but may reduce solubility .
- Sulfonate Position : Para-substitution on benzene improves steric compatibility with enzyme active sites compared to ortho .
- Quinoline Core Halogenation : Addition of electron-withdrawing groups (e.g., Cl) elevates antimicrobial potency but raises cytotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
